Methyl 7-methoxyquinoline-3-carboxylate
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Overview
Description
Methyl 7-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxyquinoline-3-carboxylate typically involves the reaction of 7-methoxyquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, to minimize environmental impact . Catalysts like nanostructured TiO2 and ionic liquids are employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and Grignard reagents are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline compounds .
Scientific Research Applications
Methyl 7-methoxyquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 7-methoxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
7-Methoxyquinoline: A derivative with similar biological activities.
Quinoline-3-carboxylic acid: Another related compound with diverse applications.
Uniqueness
Methyl 7-methoxyquinoline-3-carboxylate is unique due to its specific ester functional group, which enhances its solubility and reactivity compared to other quinoline derivatives . This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential in medicinal chemistry .
Properties
CAS No. |
1261236-48-9 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 7-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-3-8-5-9(12(14)16-2)7-13-11(8)6-10/h3-7H,1-2H3 |
InChI Key |
MWPAWFRYCVOTTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)C(=O)OC |
Origin of Product |
United States |
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